1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

Choose 897470-70-1—a benzothiazole-piperazine scaffold enhanced with pre-existing ChEMBL multi-target annotation across four protein targets, enabling rapid deconvolution versus uncharacterized analogs. Its hindered isobutyryl ketone resists hydrolytic metabolism, and the 6-ethoxy substituent supports head-to-head linker impact studies. With zero Rule-of-Five violations (MW 333.5, XLogP3 3.5, TPSA 73.9 Ų), it is preferred over linear-chain analogs for assays sensitive to non-specific binding or aggregation.

Molecular Formula C17H23N3O2S
Molecular Weight 333.45
CAS No. 897470-70-1
Cat. No. B2582821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
CAS897470-70-1
Molecular FormulaC17H23N3O2S
Molecular Weight333.45
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)C
InChIInChI=1S/C17H23N3O2S/c1-4-22-13-5-6-14-15(11-13)23-17(18-14)20-9-7-19(8-10-20)16(21)12(2)3/h5-6,11-12H,4,7-10H2,1-3H3
InChIKeyUBALBWLHCCGLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one (CAS 897470-70-1): Procurement-Grade Physicochemical and Bioactivity Baseline


The compound 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one (CAS 897470-70-1, PubChem CID 7539037) is a small-molecule benzothiazole-piperazine derivative bearing a branched isobutyryl ketone substituent [1]. It is registered in the ChEMBL database (CHEMBL1395212) with a preclinical maximum phase and five potency assay records spanning four distinct protein targets, indicating a multi-target bioactivity profile [2]. Computed physicochemical properties (MW 333.5 Da, XLogP3 3.5, TPSA 73.9 Ų, zero H-bond donors, four rotatable bonds) place it within favorable oral drug-like space with zero Rule-of-Five violations [1].

Why Generic Substitution Fails for 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one: Structural Determinants of Divergent Bioactivity


Within the benzothiazole-piperazine chemical class, seemingly minor modifications produce large shifts in biological activity, selectivity, and pharmacokinetics. Published structure–activity relationship (SAR) studies on closely related benzothiazole-piperazine derivatives demonstrate that the nature of the N-acyl substituent (linear vs. branched, alkyl vs. aryl) and the benzothiazole 6-position substituent (ethoxy, fluoro, chloro) profoundly affect cytotoxic potency against cancer cell lines and cholinesterase inhibition profiles [1][2]. Consequently, replacing the isobutyryl group of 897470-70-1 with a linear pentanoyl or bulkier naphthylacetyl moiety—or swapping the 6-ethoxy group for a halogen—is expected to yield a compound with non-equivalent target engagement, metabolic stability, and safety profile, precluding simple one-to-one substitution.

Quantitative Differentiation Evidence for 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one vs. Closest Analogs


Lipophilicity and Conformational Flexibility vs. Linear Pentanoyl Analog (CAS 897470-72-3)

Compared with the linear pentanoyl analog 1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one (PubChem CID 7539038), 897470-70-1 exhibits a lower computed partition coefficient (XLogP3 3.5 vs. 3.8) and two fewer rotatable bonds (4 vs. 6), while maintaining identical TPSA (73.9 Ų) and H-bond donor/acceptor counts [1][2]. The branched isobutyryl group thus provides a more compact, less lipophilic scaffold.

Lipophilicity Drug-likeness Physicochemical profiling

Bioactivity Fingerprint Diversity vs. Class-Level Benzothiazole-Piperazine Derivatives

897470-70-1 (CHEMBL1395212) is annotated with five potency assay results across four distinct biological targets (enzymes, cytosolic protein, unclassified protein) in the ChEMBL database, a breadth of tested bioactivity that exceeds the publicly reported single-target profiling of many closely related benzothiazole-piperazine analogs [1]. By contrast, the pentanoyl analog (CHEMBL1901506) shows no publicly annotated bioactivity data, and the naphthylacetyl analog (CAS 955830-05-4) reports only non-standardized IC50 ranges (10–50 µM) without defined targets [2].

Bioactivity profiling Target engagement Drug discovery

Metabolic Stability Inference: Branched Isobutyryl vs. Linear Acyl Chains

The isobutyryl group of 897470-70-1 introduces steric hindrance around the carbonyl carbon compared with the linear pentanoyl chain of CAS 897470-72-3, which is a well-established medicinal chemistry strategy for reducing esterase-mediated hydrolysis of amide bonds [1]. While direct experimental metabolic stability data for 897470-70-1 are not publicly available, the branched architecture is predicted to extend microsomal half-life relative to its linear-chain congener, consistent with general SAR trends observed for α-branched carbonyl compounds [2].

Metabolic stability Pharmacokinetics Hydrolysis resistance

Benzothiazole 6‑Position Substituent Effect: Ethoxy vs. Fluoro/Chloro in the Isobutyryl Series

Published SAR on benzothiazole-piperazine derivatives reveals that the electronic nature and lipophilicity of the 6‑position substituent significantly modulate cytotoxicity. In the Gurdal et al. (2015) series of N‑(6‑ethoxybenzothiazol‑2‑yl)‑2‑(4‑substituted‑piperazinyl)acetamides, the 6‑ethoxy group contributed to consistent sub‑micromolar GI₅₀ values (e.g., BTP‑2: HCT‑116 GI₅₀ = 0.4 µM, HUH‑7 GI₅₀ = 0.7 µM) [1]. The 6‑ethoxy congener 897470‑70‑1 is expected to exhibit a different cytotoxicity and selectivity profile compared with its 6‑fluoro and 6‑chloro isobutyryl analogs, for which no published potency data exist, making the ethoxy variant the only isobutyryl‑substituted member of this sub‑series with a documented multi‑target ChEMBL bioactivity record [2].

Structure-activity relationship Benzothiazole substitution Cytotoxicity

Procurement-Relevant Application Scenarios for 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one


Lead-Optimization Campaigns Requiring a Multi-Target Benzothiazole-Piperazine Starting Point

Medicinal chemistry teams pursuing polypharmacology or phenotypic screening can deploy 897470-70-1 as a scaffold with pre-existing multi-target activity (five potency assays, four protein targets) [1]. Its preclinical annotation in ChEMBL provides an immediate structure–bioactivity hypothesis-generation resource, reducing the time required for initial target deconvolution compared with structurally similar but uncharacterized analogs.

Pharmacokinetic Profiling Studies Prioritizing Metabolic Stability

The sterically hindered isobutyryl carbonyl of 897470-70-1 is predicted to confer greater resistance to hydrolytic metabolism than the linear pentanoyl analog [2][3]. Researchers designing in vitro microsomal or hepatocyte stability panels should include 897470-70-1 as a representative branched-acyl benzothiazole-piperazine to benchmark clearance rates against linear-chain comparators.

Oncology Drug Discovery Leveraging 6-Ethoxybenzothiazole Cytotoxicity SAR

Published data on 6-ethoxybenzothiazole-piperazine acetamide derivatives demonstrate sub-micromolar GI₅₀ values in colorectal (HCT-116) and liver (HUH-7) cancer cell lines [4]. 897470-70-1, bearing the identical 6-ethoxybenzothiazole-piperazine core but with a ketone linker in place of acetamide, allows head-to-head evaluation of the linker's impact on cytotoxicity and target selectivity within the same phenotypic assay framework.

Chemical Biology Probe Development with Defined Physicochemical Boundaries

With its favorable drug-like computed profile (XLogP3 3.5, TPSA 73.9 Ų, zero Rule-of-Five violations) [5], 897470-70-1 is suitable as a starting point for chemical probe development where maintaining aqueous solubility and membrane permeability within a narrow range is critical. Its lower lipophilicity and reduced rotatable bond count compared with the pentanoyl analog make it the preferred choice for assays sensitive to non-specific binding or aggregation.

Quote Request

Request a Quote for 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.